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Compound of Interest

Compound Name: Xenon difluoride

Cat. No.: B084165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and sublimation

characteristics of xenon difluoride (XeF₂). The information contained herein is intended to

support research, scientific, and drug development applications where a thorough

understanding of the physicochemical properties of this powerful fluorinating agent is critical.

Quantitative Data Summary
The vapor pressure of xenon difluoride is a critical parameter for its handling, storage, and

application, particularly in processes involving its gaseous phase, such as chemical vapor

deposition and etching. Below is a summary of the key quantitative data related to its vapor

pressure and sublimation.

Table 1: Vapor Pressure of Solid Xenon Difluoride at Various Temperatures[1]
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Temperature (°C) Temperature (K)
Vapor Pressure
(Pa)

Vapor Pressure
(Torr/mmHg)

2.9 276.05 100 0.75

20 293.15 506.6 ~3.8

25 298.15 506.6 3.8

31.8 304.95 1000 7.5

67.9 341.05 10000 75

114 387.15 100000 750

Note: The vapor pressure of xenon difluoride is approximately 4.4 Torr at 298 K.[2]

Vapor Pressure Equation:

The relationship between the vapor pressure of xenon difluoride and temperature can be

described by the following empirical equation:

log₁₀(P_Torr) = -3057.67/T - 1.23521 * log₁₀(T) + 13.969736

Where:

P_Torr is the vapor pressure in Torr.

T is the absolute temperature in Kelvin.

This equation is crucial for predicting the vapor pressure at a specific temperature, which is

essential for controlling experimental and industrial processes.

Enthalpy of Sublimation:

The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition from

a solid to a gaseous state. For xenon difluoride, this value is a key indicator of the volatility

and the strength of its intermolecular forces in the solid state.

Table 2: Enthalpy of Sublimation of Xenon Difluoride
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Parameter Value Units

Enthalpy of Sublimation

(ΔH_sub)
55.2 ± 0.8 kJ/mol

Experimental Protocols for Determination of Vapor
Pressure and Enthalpy of Sublimation
The accurate determination of vapor pressure and enthalpy of sublimation for a reactive and

volatile solid like xenon difluoride requires specialized experimental techniques. The most

common methods employed are the Knudsen effusion method and the static method. The

enthalpy of sublimation can be derived from the temperature-dependent vapor pressure data

using the Clausius-Clapeyron equation.

Static Method for Vapor Pressure Measurement
The static method directly measures the equilibrium vapor pressure of a substance in a closed

system at a constant temperature.

Experimental Protocol:

Sample Preparation: A pure sample of xenon difluoride crystals is placed in a sample

container. Due to its reactivity with moisture, the handling and transfer of XeF₂ must be

performed in a dry, inert atmosphere, such as a glovebox.

Apparatus Setup: The sample container is connected to a vacuum line and a pressure

measurement device, typically a capacitance manometer, which is suitable for corrosive

gases. The entire apparatus, including the pressure sensor, must be constructed from

materials resistant to fluorine compounds, such as nickel, Monel, or passivated stainless

steel.

Degassing: The sample is thoroughly degassed to remove any adsorbed volatile impurities.

This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating

the system to a high vacuum. The sample is then allowed to warm up, and the process is

repeated several times.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b084165?utm_src=pdf-body
https://www.benchchem.com/product/b084165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibration and Measurement: The sample is brought to a specific, constant temperature

using a thermostatically controlled bath or oven. The system is isolated from the vacuum

pump, and the pressure is allowed to equilibrate. The equilibrium vapor pressure is then

recorded by the pressure transducer.

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor

pressure versus temperature data points.

Knudsen Effusion Method for Vapor Pressure
Measurement
The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of

solids with low volatility. It relates the rate of mass loss of a substance effusing through a small

orifice into a vacuum to its vapor pressure.

Experimental Protocol:

Sample Preparation: A precisely weighed amount of xenon difluoride is placed into a

Knudsen cell, which is a small, thermostatically controlled container with a small, well-

defined orifice in its lid.

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the

cell and sample is continuously monitored by a sensitive microbalance.

Measurement: The cell is heated to a constant, known temperature. As the xenon difluoride
sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss (

dm/dt ) is recorded by the microbalance.

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen

equation:

P = ( dm/dt ) * (2πRT/M)^(1/2) / A

Where:

dm/dt is the rate of mass loss.
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R is the ideal gas constant.

T is the absolute temperature.

M is the molar mass of xenon difluoride (169.29 g/mol ).

A is the area of the orifice.

Data Analysis: Measurements are taken at several temperatures to determine the vapor

pressure as a function of temperature.

Determination of Enthalpy of Sublimation via the
Clausius-Clapeyron Equation
The enthalpy of sublimation can be determined from the vapor pressure data obtained from

either the static or Knudsen effusion method by applying the Clausius-Clapeyron equation. This

equation describes the relationship between the vapor pressure and the temperature for a

substance in thermodynamic equilibrium between two phases.

Methodology:

Data Plotting: A graph of the natural logarithm of the vapor pressure (ln P) versus the

reciprocal of the absolute temperature (1/T) is plotted.

Linear Regression: According to the Clausius-Clapeyron equation, this plot should yield a

straight line:

ln P = -ΔH_sub/R * (1/T) + C

Where:

ΔH_sub is the enthalpy of sublimation.

R is the ideal gas constant (8.314 J/mol·K).

C is a constant.
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Enthalpy Calculation: The slope of the line is equal to -ΔH_sub/R. Therefore, the enthalpy of

sublimation can be calculated from the slope of the linear regression fit to the experimental

data.
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Experimental Workflow for Vapor Pressure Measurement
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Caption: Workflow for determining vapor pressure of XeF₂.

Process of Sublimation and its Thermodynamic Relation
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Thermodynamic Relationship
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Caption: The sublimation-deposition equilibrium of XeF₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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